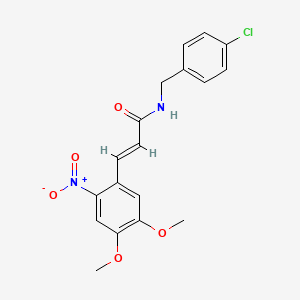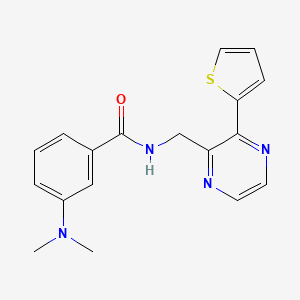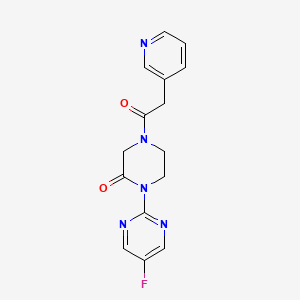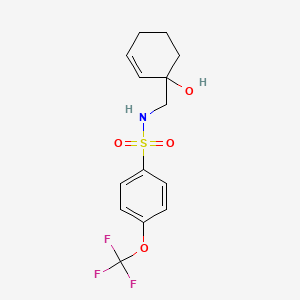
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as HET0016, is a potent and selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a bioactive lipid that plays a crucial role in the regulation of vascular tone, renal function, and inflammation. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, stroke, and cancer.
Mécanisme D'action
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide inhibits the activity of the enzyme 20-HETE synthase by binding to its active site and preventing the conversion of arachidonic acid to 20-HETE. This results in a decrease in the production of 20-HETE, which in turn leads to a reduction in vasoconstriction, renal dysfunction, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the cardiovascular and renal systems. It reduces blood pressure by decreasing vasoconstriction and increasing vasodilation. This compound also improves renal function by increasing blood flow to the kidneys and decreasing oxidative stress. In addition, this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a potent and selective inhibitor of 20-HETE synthase, making it an ideal tool for studying the role of 20-HETE in various physiological and pathological processes. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide. One area of interest is the potential therapeutic applications of this compound in various diseases, including hypertension, stroke, and cancer. Another area of research is the development of more potent and selective inhibitors of 20-HETE synthase. Finally, further studies are needed to elucidate the mechanisms underlying the effects of this compound on the cardiovascular and renal systems.
Méthodes De Synthèse
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can be synthesized by the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with N-(1-hydroxycyclohex-2-en-1-yl)methylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 98%.
Applications De Recherche Scientifique
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes. Studies have shown that this compound can inhibit the formation of 20-HETE in vitro and in vivo, leading to a reduction in blood pressure, renal dysfunction, and inflammation. This compound has also been shown to have anti-tumor effects in various cancer cell lines.
Propriétés
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c15-14(16,17)22-11-4-6-12(7-5-11)23(20,21)18-10-13(19)8-2-1-3-9-13/h2,4-8,18-19H,1,3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKNEPUIWXYQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

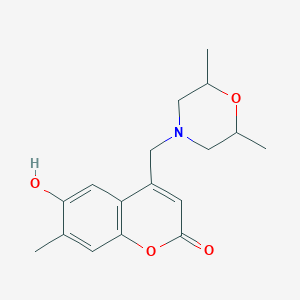
![Ethyl 5-acetyl-2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2903605.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2903607.png)
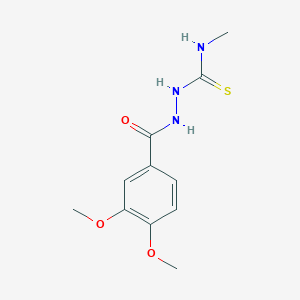
![4-[5-(4-Fluorophenyl)-2-methylpyrazole-3-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2903609.png)
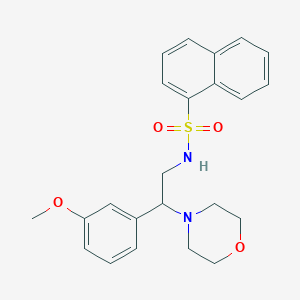


![Ethyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2903614.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2903616.png)
![2-Amino-4-(2-bromophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2903620.png)
